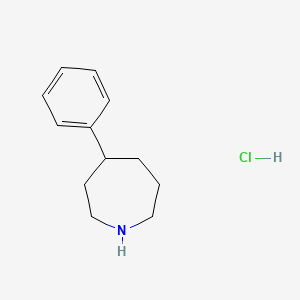

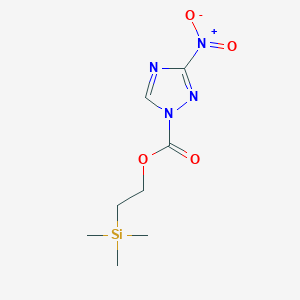

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

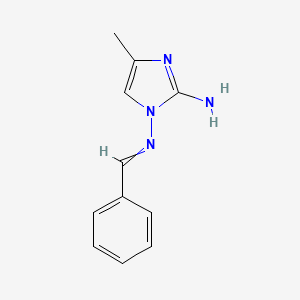

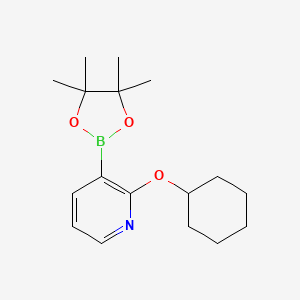

“(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a specialty product for proteomics research applications .

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The title compound can be obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis

The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum . The single crystal of the title compound was also measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” were determined by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Scientific Research Applications

1. Potential in Diabetes Treatment

A derivative of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol, specifically (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor, showing promise as a potential new treatment for type 2 diabetes due to its high oral bioavailability and low plasma protein binding (Ammirati et al., 2009).

2. Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of a related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, were studied in rats, dogs, and humans. This research provides valuable information on the metabolic pathways and elimination processes of this class of compounds, contributing to the understanding of their pharmacokinetic profiles (Sharma et al., 2012).

3. Complex Formation and Structural Analysis

The compound has been used in the formation of various complexes, such as the triprolidinium cation in the title compound. These studies focus on the structural analysis of these complexes, providing insights into their molecular configurations and interactions (Dayananda et al., 2012).

4. Use in Ligand Synthesis

A study demonstrated the nucleophilic additions of various compounds to 2-pyrimidinecarbonitrile, resulting in the formation of ligands that incorporate (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol derivatives. These ligands were then used in the synthesis of metal clusters, showcasing the compound's utility in inorganic chemistry (Zheng & Hu, 2021).

5. Catalytic Applications

The compound and its derivatives have been explored for their potential use in various catalytic processes, including the oligomerization of ethylene and other organic reactions. These studies provide a foundation for understanding the catalytic capabilities of this compound and its potential applications in industrial chemistry (Kermagoret & Braunstein, 2008).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .

Mode of Action

The interaction of this compound with its targets would likely result in changes to the function of these targets, potentially altering cellular processes .

Biochemical Pathways

Given the potential targets of this compound, it could be inferred that it may affect pathways related to the function of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes .

Result of Action

Given its potential targets, it could be inferred that this compound may have effects on cellular processes related to these targets .

Future Directions

properties

IUPAC Name |

(2-pyrrolidin-1-ylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-6,13H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXWSAQNABDEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640470 |

Source

|

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol | |

CAS RN |

937796-11-7 |

Source

|

| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)